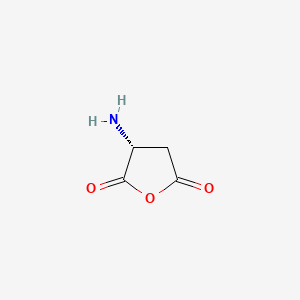

(R)-3-Aminodihydrofuran-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-3-Aminodihydrofuran-2,5-dione is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a furan ring with an amino group and two keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Aminodihydrofuran-2,5-dione typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid with a suitable dehydrating agent under controlled conditions to form the furan ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or phosphoric acid.

Industrial Production Methods

In an industrial setting, the production of ®-3-Aminodihydrofuran-2,5-dione can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

®-3-Aminodihydrofuran-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, substituted furan compounds, and various oxo derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

(R)-3-Aminodihydrofuran-2,5-dione serves as a valuable building block in organic synthesis. Its functional groups allow for the formation of more complex heterocyclic compounds, which are essential in drug discovery and development. The compound can participate in various chemical reactions, including nucleophilic additions and carbonyl transformations, making it versatile in creating diverse chemical libraries for pharmaceutical applications.

Reactivity and Transformation

The reactivity of this compound is primarily attributed to its amino and carbonyl groups. These functional groups enable it to undergo several transformations, such as:

- Nucleophilic Addition Reactions: The amino group can act as a nucleophile.

- Electrophilic Reactions: The carbonyl groups can participate in electrophilic addition and condensation reactions.

These properties position this compound as a critical intermediate in the synthesis of specialty chemicals and materials.

Biological Research

Bioactive Properties

In biological research, this compound has garnered attention for its potential bioactivity. Studies suggest it may modulate enzyme activity and interact with biological macromolecules. Notably, it has been explored for its:

- Antimicrobial Activity: Exhibiting effectiveness against various bacterial strains.

- Antioxidant Properties: Potentially reducing oxidative stress within cells.

- Cytotoxic Effects: Preliminary studies indicate its ability to induce cytotoxicity in certain cancer cell lines .

Mechanism of Action

The compound's interactions with specific molecular targets within biological systems may involve binding to enzymes or receptors, thereby modulating their activity. This suggests potential therapeutic applications in treating infections or cancer .

Medicinal Chemistry

Therapeutic Potential

this compound derivatives are being investigated for their therapeutic properties. Research highlights include:

- Anticonvulsant Activity: The compound may interact with neurological pathways to mitigate seizure activity.

- Anti-inflammatory Effects: Investigations into its anti-inflammatory properties are ongoing.

- Cancer Treatment Applications: Its cytotoxic effects warrant further exploration for anticancer therapies.

Industrial Applications

Specialty Chemicals and Materials

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique reactivity makes it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of ®-3-Aminodihydrofuran-2,5-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

3-Aminofuran-2,5-dione: Lacks the stereochemistry of the ®-isomer.

3-Aminotetrahydrofuran-2,5-dione: Contains an additional hydrogenation of the furan ring.

3-Aminopyrrolidine-2,5-dione: Features a pyrrolidine ring instead of a furan ring.

Uniqueness

®-3-Aminodihydrofuran-2,5-dione is unique due to its specific stereochemistry and the presence of both amino and keto functional groups. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.

Biological Activity

(R)-3-Aminodihydrofuran-2,5-dione, a compound with significant biological relevance, is primarily noted for its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity through various studies, data tables, and research findings.

This compound has the molecular formula C5H7NO2 and a molecular weight of approximately 113.11 g/mol. Its structure features a five-membered ring with two carbonyl groups, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly concerning its role as a bioactive compound in peptide interactions and enzyme inhibition.

1. Peptide Interaction Studies

Research has indicated that this compound can fragment from bioactive peptides such as Angiotensin II. This fragmentation results in the release of specific peptide sequences that may retain biological activity. The compound's ability to participate in peptide fragmentation pathways suggests its potential role in modulating peptide function or stability during metabolic processes .

2. Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Studies suggest that it may interact with various enzymes through covalent modification mechanisms. This interaction can lead to altered enzyme activity, which is essential for developing therapeutic agents targeting specific biochemical pathways .

Case Study 1: Enzyme Inhibition Mechanism

A study focused on the ligand-directed covalent modification of proteins highlighted this compound's potential as an enzyme inhibitor. The research demonstrated that the compound could effectively modify target enzymes, leading to decreased activity in specific metabolic pathways. This finding supports the hypothesis that this compound may serve as a lead compound for drug development aimed at inhibiting specific enzymes involved in disease processes .

Case Study 2: Fragmentation Pathways

Another investigation utilized tandem mass spectrometry to analyze the fragmentation pathways of this compound within complex biological systems. The results indicated multiple fragmentation routes that could yield biologically active fragments capable of engaging with cellular targets. This study emphasizes the importance of understanding fragmentation patterns for predicting the biological implications of this compound in vivo .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Peptide Fragmentation | Participates in fragmentation of bioactive peptides like Angiotensin II |

| Enzyme Inhibition | Modifies enzyme activity through covalent interactions |

| Potential Therapeutic Applications | Possible use in drug development targeting specific metabolic pathways |

Table 2: Fragmentation Pathways

| Fragment Ion | Mass (m/z) | Source Compound |

|---|---|---|

| Ion A | 243 | Fragment from Angiotensin II |

| Ion B | 175 | Resulting fragment post-covalent modification |

Properties

Molecular Formula |

C4H5NO3 |

|---|---|

Molecular Weight |

115.09 g/mol |

IUPAC Name |

(3R)-3-aminooxolane-2,5-dione |

InChI |

InChI=1S/C4H5NO3/c5-2-1-3(6)8-4(2)7/h2H,1,5H2/t2-/m1/s1 |

InChI Key |

GWKOSRIHVSBBIA-UWTATZPHSA-N |

Isomeric SMILES |

C1[C@H](C(=O)OC1=O)N |

Canonical SMILES |

C1C(C(=O)OC1=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.